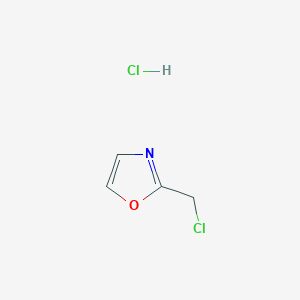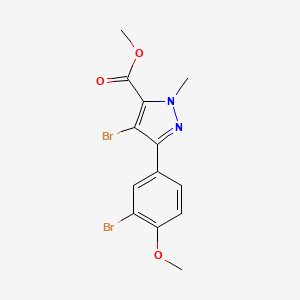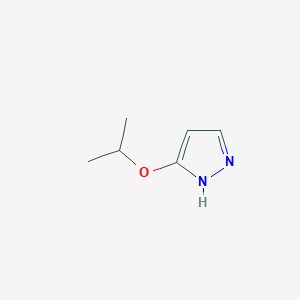
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized by various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . A new series of benzofuran derivatives have been synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide, focusing on six unique fields:
Anticancer Research
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide has shown potential as an anticancer agent. Benzofuran derivatives are known for their ability to inhibit the growth of various cancer cell lines. This compound can be studied for its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways .
Antiviral Applications
Benzofuran derivatives, including 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide, have been investigated for their antiviral properties. These compounds can inhibit the replication of viruses such as hepatitis C and HIV. Research can focus on the compound’s mechanism of action against viral enzymes and its potential to be developed into antiviral drugs .
Antibacterial Studies
The antibacterial properties of benzofuran derivatives make them candidates for developing new antibiotics. 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide can be tested against various bacterial strains to evaluate its efficacy in inhibiting bacterial growth and biofilm formation. This research is crucial in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Research
Inflammation is a common underlying factor in many chronic diseases. Benzofuran derivatives have shown anti-inflammatory effects by modulating inflammatory pathways. Studies can explore how 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide affects the production of inflammatory cytokines and its potential use in treating inflammatory conditions .
Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease involve oxidative stress and neuronal damage. Benzofuran derivatives have demonstrated neuroprotective effects by reducing oxidative stress and protecting neurons. Research can investigate the neuroprotective potential of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide in cellular and animal models of neurodegeneration .
Antioxidant Research
Oxidative stress is implicated in various diseases, including cardiovascular diseases and aging. Benzofuran derivatives are known for their antioxidant properties. Studies can focus on the ability of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide to scavenge free radicals, reduce oxidative damage, and enhance the body’s antioxidant defenses .
Mécanisme D'action
While the specific mechanism of action for 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran compounds in general have been shown to have various biological activities. For example, some benzofuran derivatives have anti-hepatitis C virus activity . They have also been developed and utilized as anticancer agents .
Orientations Futures
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in the field of drug discovery . Future research could focus on designing new drugs based on benzofuran derivatives for various therapeutic applications . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Propriétés
IUPAC Name |
3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSJWPXAWWIWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)


![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

